molecular formula C24H21F3N8OS B10954696 N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B10954696
M. Wt: 526.5 g/mol
InChI Key: ZXVFBWYTJCCXSR-UHFFFAOYSA-N
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Description

N-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a pyrazole ring, and a pyrimidine moiety. The presence of multiple functional groups, such as cyano, ethyl, and trifluoromethyl, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the cyano and ethyl groups: These functional groups can be introduced via nucleophilic substitution or addition reactions.

    Construction of the pyrazole ring: This step often involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Attachment of the pyrimidine moiety: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process intensification methods, such as continuous flow reactors, can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The presence of multiple functional groups allows for nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the benzothiophene core can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

N-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s reactivity and stability make it suitable for use in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the cyano group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition or activation of specific signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE
  • **N-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups and structural motifs. The presence of a benzothiophene core, a pyrazole ring, and a pyrimidine moiety, along with cyano, ethyl, and trifluoromethyl groups, provides a unique chemical scaffold that can interact with a wide range of biological targets. This structural diversity enhances its potential for use in various scientific and industrial applications.

Properties

Molecular Formula

C24H21F3N8OS

Molecular Weight

526.5 g/mol

IUPAC Name

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C24H21F3N8OS/c1-3-13-4-5-15-16(10-28)22(37-19(15)8-13)32-21(36)17-6-7-35(33-17)23-30-18(14-11-29-34(2)12-14)9-20(31-23)24(25,26)27/h6-7,9,11-13H,3-5,8H2,1-2H3,(H,32,36)

InChI Key

ZXVFBWYTJCCXSR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN(C=C3)C4=NC(=CC(=N4)C(F)(F)F)C5=CN(N=C5)C

Origin of Product

United States

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